molecular formula C12H15NO B8467382 (Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal

(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal

Cat. No.: B8467382
M. Wt: 189.25 g/mol
InChI Key: OUWJFRKQPCPPQZ-UHFFFAOYSA-N
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Description

(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal is an organic compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal typically involves the reaction of 3-methylbenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity or as a probe in molecular biology experiments.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the propenal group may undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A related compound with similar functional groups but different structural arrangement.

    3-Methylbenzaldehyde: Shares the methylphenyl group but lacks the dimethylamino and propenal groups.

Uniqueness

(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal

InChI

InChI=1S/C12H15NO/c1-10-5-4-6-11(7-10)12(9-14)8-13(2)3/h4-9H,1-3H3

InChI Key

OUWJFRKQPCPPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=CN(C)C)C=O

Origin of Product

United States

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